molecular formula C9H7BrN2O2 B1281815 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-57-5

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1281815
CAS No.: 81438-57-5
M. Wt: 255.07 g/mol
InChI Key: YFWHQHKBSQZSDF-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its structural characteristics and biological activities . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine under controlled conditions to introduce the bromine atom at the 6-position . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol derivatives.

    Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHQHKBSQZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512063
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-57-5
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromopyridine (25.0 g, 144.5 mmol) in EtOH (150 mL), was added methyl 2-chloro-3-acetoacetate (18.6 mL, 144.5 mmol), and the mixture was refluxed at 80° C. for 12 h. Then the reaction mixture was allowed to cool to rt, and then were added 8N aqueous sodium hydroxide solution (60 mL, 480 mmol) and water (30 mL). The mixture was stirred at 80° C. for 12 h, allowed to cool to 0° C., and then neutralized by the addition of 6N hydrochloric acid (300 mL). The resulting precipitate was collected by filtration and sequentially washed with water, EtOH and diethyl ether to give the title compound (11.1 g, 30%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 2-chloro-3-acetoacetate
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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